3-(dimethoxymethyl)-4-(trifluoromethoxy)pyridin-2-amine
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Overview
Description
3-(Dimethoxymethyl)-4-(trifluoromethoxy)pyridin-2-amine is a chemical compound with the molecular formula C8H11F3N2O2. This compound features a pyridine ring substituted with a dimethoxymethyl group at the 3-position and a trifluoromethoxy group at the 4-position. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethoxymethyl)-4-(trifluoromethoxy)pyridin-2-amine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via radical trifluoromethylation, a process that involves the generation of trifluoromethyl radicals and their subsequent reaction with the pyridine ring.
Introduction of the Dimethoxymethyl Group: The dimethoxymethyl group can be introduced through a reaction with dimethoxymethane in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethoxymethyl)-4-(trifluoromethoxy)pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxymethyl or trifluoromethoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-(Dimethoxymethyl)-4-(trifluoromethoxy)pyridin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and properties.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(dimethoxymethyl)-4-(trifluoromethoxy)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The dimethoxymethyl group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing the compound’s activity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethoxy)pyridin-2-amine: Lacks the dimethoxymethyl group, resulting in different chemical properties and reactivity.
4-(Trifluoromethoxy)pyridin-2-amine: Lacks the dimethoxymethyl group and has the trifluoromethoxy group at a different position, affecting its chemical behavior.
3-(Dimethoxymethyl)pyridin-2-amine: Lacks the trifluoromethoxy group, leading to different biological activity and applications.
Uniqueness
3-(Dimethoxymethyl)-4-(trifluoromethoxy)pyridin-2-amine is unique due to the presence of both the dimethoxymethyl and trifluoromethoxy groups, which impart distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
2193068-02-7 |
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Molecular Formula |
C9H11F3N2O3 |
Molecular Weight |
252.2 |
Purity |
95 |
Origin of Product |
United States |
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